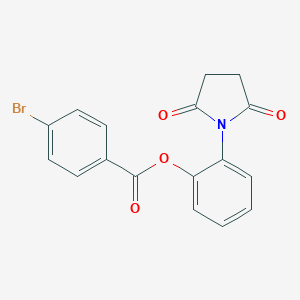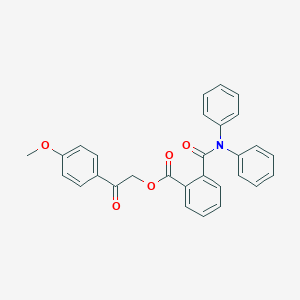
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is a chemical compound with the molecular formula C17H12BrNO4 It is known for its unique structure, which includes a pyrrolidinyl group and a bromobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate typically involves the reaction of 2-(2,5-dioxopyrrolidin-1-yl)phenol with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Hydrolysis: The major products are 2-(2,5-dioxopyrrolidin-1-yl)phenol and 4-bromobenzoic acid.
Applications De Recherche Scientifique
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-chlorobenzoate
- 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-fluorobenzoate
- 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-iodobenzoate
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be selectively substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with varying properties .
Propriétés
Formule moléculaire |
C17H12BrNO4 |
|---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO4/c18-12-7-5-11(6-8-12)17(22)23-14-4-2-1-3-13(14)19-15(20)9-10-16(19)21/h1-8H,9-10H2 |
Clé InChI |
IARCRFZABJBCLP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(naphthalen-1-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341108.png)
![2-[4-(1-naphthyloxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341110.png)
![2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B341113.png)
![2-[4-(2-naphthyloxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341114.png)
![2-[4-(2-naphthyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341115.png)
![2-[[4-(4-Methylphenoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B341116.png)
![4-[4-(3-Methylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B341118.png)
![5,6-dibromo-2-[4-(3-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341123.png)
![1,8-Dibromo-17-[4-(4-chlorophenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B341125.png)
![2-[4-(1-Naphthyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B341126.png)
![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341128.png)
![2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B341129.png)
![2-{[4-(2-Naphthyloxy)anilino]carbonyl}benzoic acid](/img/structure/B341133.png)

